molecular formula C5H5N3O2 B085709 3-Amino-4-nitropyridine CAS No. 13505-02-7

3-Amino-4-nitropyridine

Cat. No.: B085709
CAS No.: 13505-02-7
M. Wt: 139.11 g/mol
InChI Key: SXIUYRNIWXQXEA-UHFFFAOYSA-N
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Description

3-Amino-4-nitropyridine: is an organic compound with the molecular formula C5H5N3O2 . It consists of a pyridine ring substituted with an amino group at the 3-position and a nitro group at the 4-position. This compound is known for its yellow to orange crystalline appearance and is soluble in common organic solvents like ethanol and dichloromethane, but has limited solubility in water .

Scientific Research Applications

Chemistry: 3-Amino-4-nitropyridine is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for creating complex molecules .

Biology and Medicine: In biological research, this compound is used in the development of fluorescent dyes and probes. These compounds are essential for labeling and detecting specific molecules or biological processes .

Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals. Its derivatives are often employed in the manufacture of drugs and agrochemicals .

Safety and Hazards

3-Amino-4-nitropyridine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

3-Amino-4-nitropyridine, also known as 4-nitropyridin-3-amine, is a chemical compound that primarily targets the respiratory system . It is used as a pharmaceutical intermediate and is often employed in organic synthesis as an intermediate for the production of pyridine derivatives and other related compounds .

Mode of Action

It is known that the compound interacts with its targets through itsamino and nitro functional groups . These groups can participate in various chemical reactions, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

This compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst .

Pharmacokinetics

It is known that the compound isinsoluble in water , which may affect its bioavailability

Result of Action

The result of the action of this compound is largely dependent on the specific reactions it is involved in. As a pharmaceutical intermediate and a reagent in organic synthesis, it contributes to the formation of a wide range of pyridine derivatives and other related compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool, dry, and well-ventilated place away from oxidizing agents . It is also important to avoid dust formation and inhalation of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-nitropyridine can be synthesized through various methods. One common approach involves the nitration of pyridine, followed by the introduction of an amino group. The nitration is typically carried out using dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The amino group can be introduced through a substitution reaction using ammonia or amines .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and amination processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Ammonia, amines, and other electrophiles.

    Oxidation: Strong oxidizing agents under controlled conditions.

Major Products:

    Reduction: 3,4-Diaminopyridine.

    Substitution: Various substituted pyridines depending on the electrophile used.

    Oxidation: Oxidized pyridine derivatives.

Comparison with Similar Compounds

  • 2-Amino-5-nitropyridine
  • 4-Amino-3-nitropyridine
  • 3-Nitropyridine

Comparison: 3-Amino-4-nitropyridine is unique due to the specific positioning of the amino and nitro groups on the pyridine ring. This arrangement influences its chemical reactivity and physical properties. Compared to 2-Amino-5-nitropyridine, which has the amino and nitro groups at different positions, this compound exhibits distinct reactivity patterns and applications .

Properties

IUPAC Name

4-nitropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIUYRNIWXQXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343048
Record name 3-Amino-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13505-02-7
Record name 3-Amino-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitropyridine (124 mg, 1 mmol) and O-methylhydroxylamine (71 mg, 1.5 mmol) were dissolved in DMF (2 ml), and a resulting solution was added dropwise to a DMF solution (3 ml) containing potassium tert-butoxide (336 mg, 3 mmol) and zinc (II) chloride (136 mg, 1 mmol) at 25° C. After completion of the addition, the resulting mixture was at 25° C. for one hour and an aqueous saturated ammonium chloride solution (50 ml) was added, followed by extraction with ethyl acetate (80 ml). A resulting organic layer was dried over anhydrous magnesium sulfate, and then isolated and purified by subjecting to silica gel thin layer chromatography (eluent: ethyl acetate/hexane=1/1] to obtain 35 mg of 3-amino-4-nitropyridine (yield: 25%).
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step Two
Quantity
136 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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